Sodium 3-chloro-4-fluorobenzenesulfinate
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Overview
Description
Sodium 3-chloro-4-fluorobenzenesulfinate: is a chemical compound with the molecular formula C6H3ClFNaO2S and a molecular weight of 216.59 g/mol . It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-chloro-4-fluorobenzenesulfinate typically involves the sulfonation of 3-Chloro-4-fluorobenzene. This process can be carried out using sulfur dioxide and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation reactions, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 3-chloro-4-fluorobenzenesulfinate can undergo oxidation reactions to form sulfonic acids.
Reduction: It can be reduced to form corresponding sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: Sodium 3-chloro-4-fluorobenzenesulfinate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new chemical reactions and catalysts .
Biology: In biological research, this compound is used to study the effects of sulfinic acids on biological systems. It is also used in the synthesis of biologically active molecules .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Sodium 3-chloro-4-fluorobenzenesulfinate involves its ability to participate in various chemical reactions. The sulfinic acid group is highly reactive and can interact with different molecular targets, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
- 3-Chlorobenzenesulfinic acid sodium salt
- 4-Fluorobenzenesulfinic acid sodium salt
- 3-Bromo-4-fluorobenzenesulfinic acid sodium salt
Comparison: Sodium 3-chloro-4-fluorobenzenesulfinate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, making it more versatile in various chemical reactions compared to its analogs .
Properties
IUPAC Name |
sodium;3-chloro-4-fluorobenzenesulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO2S.Na/c7-5-3-4(11(9)10)1-2-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVDFGGHEOOQFY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)[O-])Cl)F.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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